Nudicaucin C
説明
Nudicaucin C is a triterpenoid saponin isolated from the plant Hedyotis nudicaulis (Luo Jing Er Cao), a species used in traditional Chinese medicine. Its molecular formula is C₅₃H₈₆O₂₁ (molecular weight: 1059.26 g/mol), and it forms white crystalline plates with a melting point of 257–260°C (dec) . Pharmacologically, it exhibits weak antibacterial activity against Bacillus subtilis strains M45 and H17 and demonstrates 78% inhibition of pancreatic lipase at 100 µM concentration . These properties position it as a compound of interest in metabolic and infectious disease research.
特性
分子式 |
C53H86O21 |
|---|---|
分子量 |
1059.2 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O21/c1-23-32(57)35(60)38(63)43(68-23)73-42-41(72-44-39(64)36(61)33(58)27(20-54)69-44)26(56)22-67-46(42)71-31-12-13-50(6)29(49(31,4)5)11-14-52(8)30(50)10-9-24-25-19-48(2,3)15-17-53(25,18-16-51(24,52)7)47(66)74-45-40(65)37(62)34(59)28(21-55)70-45/h9,23,25-46,54-65H,10-22H2,1-8H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44-,45-,46-,50-,51+,52+,53-/m0/s1 |
InChIキー |
ULSOTXJNUTYKRK-DFRCHCFDSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |
同義語 |
nudicaucin C oleanolic acid-3-O-(glucopyranosyl--1-3-rhamnopyranosyl-1-2)arabinopyranosyl-28-1-glucopyranosyl este |
製品の起源 |
United States |
類似化合物との比較
Structural Analogues from Hedyotis nudicaulis
Nudicaucin C belongs to a family of saponins, including Nudicaucin A and Nudicaucin B , which share the same plant source but differ in molecular structure:
Both analogues exhibit weak antibacterial activity similar to Nudicaucin C but lack reported data on pancreatic lipase inhibition. The progressive increase in molecular weight from Nudicaucin A to C correlates with additional glycosylation, which may influence bioavailability and target binding .
Pancreatic Lipase Inhibitors
Key comparators include:
Key Observations :
Broader Triterpenoid Saponins
Nudicaucin C’s molecular weight (1059.26 g/mol) exceeds that of structurally related triterpenoids, such as:
- Prosapogenin CP4 (C₄₆H₇₄O₁₅, 866.50 g/mol) from Anemone hupehensis
- Calenduloside E (C₄₁H₆₄O₁₂, 748.93 g/mol) from Calendula officinalis
These compounds lack pancreatic lipase inhibition data but are used in cardiovascular and anti-inflammatory research. The larger size of Nudicaucin C may reduce solubility but enhance target specificity due to extended glycosyl chains .
Pharmacological and Methodological Considerations
- Antibacterial Activity : Nudicaucin C and its analogues (A/B) show only weak effects against B. subtilis, limiting their utility compared to dedicated antibiotics .
- Data Limitations: Inconsistent metrics (e.g., % inhibition vs. IC₅₀) and variable concentrations across studies complicate direct comparisons . For example, Gypsosaponin B’s 99.2% inhibition at 1 mg/mL cannot be directly equated to Nudicaucin C’s 78% at 100 µM without dose-response curves.
- This trend aligns with studies showing glycosyl groups enhance saponin-enzyme interactions .
Q & A
Q. What are the primary methods for isolating and characterizing Nudicaucin C from its natural source?
Nudicaucin C (C₅₃H₈₆O₂₁) is isolated from Hedyotis nudicaulis using bioactivity-guided fractionation. Key steps include:
- Extraction : Ethanol or methanol solvent extraction followed by partitioning with solvents of varying polarities.
- Chromatography : Column chromatography (silica gel, Sephadex LH-20) and preparative TLC/HPLC for purification .
- Characterization : NMR (¹H, ¹³C, 2D), mass spectrometry (HR-ESI-MS), and optical rotation measurements (e.g., [α]D = −4.9° in MeOH) to confirm structure .
- Quality Control : TLC with CHCl₃:MeOH (2:1) or 75% MeOH solvent systems (Rf = 0.04–0.17) .
Q. What preliminary pharmacological activities have been reported for Nudicaucin C?
Nudicaucin C exhibits weak antibacterial activity against Bacillus subtilis strains M45 and H17 in agar diffusion assays. However, minimal inhibition zones and high MIC values suggest limited potency . Researchers should validate these findings using:
- Dose-response curves to quantify efficacy.
- Comparative assays against positive controls (e.g., ampicillin).
- Expanded pathogen panels (Gram-negative bacteria, fungi) to assess specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Nudicaucin C?
Discrepancies in pharmacological outcomes may arise from:
- Methodological variability : Differences in extraction protocols, solvent systems, or bacterial strains tested.
- Compound stability : Degradation during storage or assay conditions (e.g., temperature, pH). Mitigation Strategies :
- Standardize extraction and bioassay protocols (e.g., CLSI guidelines).
- Use orthogonal assays (e.g., MIC vs. time-kill kinetics) to confirm activity .
- Conduct stability studies (HPLC monitoring) to rule out degradation .
Q. What experimental designs are optimal for elucidating the mechanism of action of Nudicaucin C?
To investigate its antibacterial mechanism:
- Membrane Integrity Assays : Measure cytoplasmic leakage (e.g., SYTOX Green uptake) .
- Metabolomic Profiling : Compare bacterial metabolite levels pre/post-treatment via LC-MS.
- Proteomic Analysis : Identify target proteins using affinity chromatography or thermal shift assays.
- Genetic Approaches : CRISPR-Cas9 knockout libraries to pinpoint resistance mutations .
Q. How can structural modifications enhance Nudicaucin C’s bioactivity?
Rational drug design should focus on:
- Glycosylation Patterns : Modifying sugar moieties (e.g., galactose, arabinose) to improve solubility or target binding .
- Aglycone Optimization : Introducing halogenation or hydroxyl groups to the triterpene core for enhanced membrane interaction.
- SAR Studies : Synthesize analogs and test against bacterial panels to establish structure-activity relationships .
Methodological Guidance
Q. How to design a systematic review of Nudicaucin C’s pharmacological potential?
Follow PRISMA guidelines:
- Search Strategy : Use PubMed, Web of Science, and EMBASE with keywords (Nudicaucin C, Hedyotis nudicaulis, antibacterial triterpenes). Exclude non-peer-reviewed sources.
- Inclusion Criteria : Prioritize studies with in vitro or in vivo bioactivity data and reproducible methodologies .
- Risk of Bias Assessment : Evaluate study limitations (e.g., small sample sizes, lack of controls) using tools like ROBIS .
Q. What statistical approaches are suitable for analyzing Nudicaucin C’s dose-response data?
- Nonlinear Regression : Fit data to Hill or Log-logistic models (e.g., EC₅₀ calculation).
- ANOVA with Post Hoc Tests : Compare treatment groups across multiple concentrations.
- Principal Component Analysis (PCA) : Identify correlations between structural features and bioactivity .
Data Validation and Reproducibility
Q. How to address reproducibility challenges in Nudicaucin C research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
